REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[Li]CCCC.CCCCCC.CN([CH:29]=[O:30])C1C=CC=CC=1>CCOCC>[S:9]1[C:8]([CH:29]=[O:30])=[CH:7][C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]1=2
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C=CS2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -15° C. (1.75 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
(15 min)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After recooling to -15° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of a mixture of 3N HCl (9 mL) and ice chips (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with Et2O (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N HCl (3×40 mL), saturated aq. NaHCO3 (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOH (3 mL)
|
Type
|
ADDITION
|
Details
|
mixed with saturated aq. NaHSO3 (15 mL)
|
Type
|
WAIT
|
Details
|
to stand for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the crystalline bisulfite addition product
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washing with Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desicator
|
Type
|
DISSOLUTION
|
Details
|
The yellow solid was dissolved in warm H2O (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
Saturated aq. Na2CO3 was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with H2O
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.68 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |